
4,4-Dimethylpentane-1-sulfonyl chloride
Vue d'ensemble
Description
4,4-Dimethylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4,4-Dimethylpentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the use of sulfonyl azides or amides, alkynes, and primary, secondary, or tertiary amines or ammonium salts . Another method employs sulfonyl chlorides, sodium azides, and amines . These methods often require special reagents and may proceed at elevated temperatures .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpentane-1-sulfonyl chloride consists of 25 bonds in total. There are 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 sulfone .Physical And Chemical Properties Analysis
4,4-Dimethylpentane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 198.71 g/mol .Applications De Recherche Scientifique
Analytical Chemistry Applications
4,4-Dimethylpentane-1-sulfonyl chloride is utilized as a derivatization agent in analytical chemistry to enhance the detection of various biomolecules. For instance, it has been employed in the determination of modified amino acids like dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine using high-performance liquid chromatography (HPLC). This application is critical for understanding protein modifications that occur in biological systems, offering insights into disease mechanisms and potential therapeutic targets (Malencik, Zhao, & Anderson, 1990).
Organic Synthesis
In organic synthesis, 4,4-Dimethylpentane-1-sulfonyl chloride is instrumental in facilitating various chemical transformations. It has been used in the preparation of ionic liquid sulfonic acid functionalized pyridinium chloride, which serves as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This showcases its utility in promoting green chemistry by enabling reactions without the need for harmful solvents (Moosavi‐Zare et al., 2013).
Material Science
In material science, 4,4-Dimethylpentane-1-sulfonyl chloride contributes to the synthesis and functionalization of polymers and materials. For example, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications, demonstrating improved mechanical properties and proton conductivity. This highlights the compound's role in developing advanced materials for energy storage and conversion (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4,4-dimethylpentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIWAYOANATKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



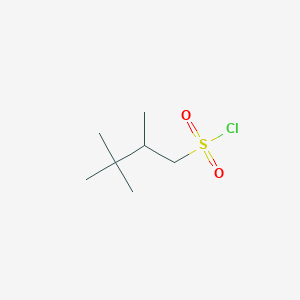
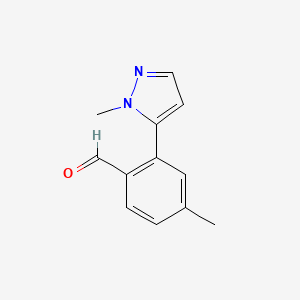
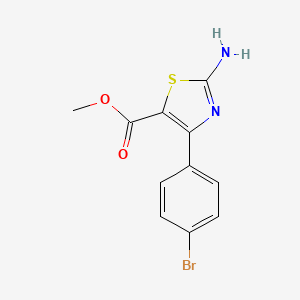
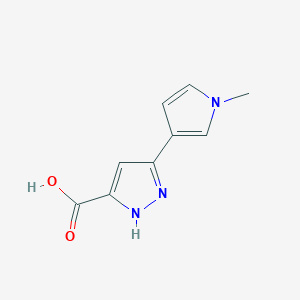
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
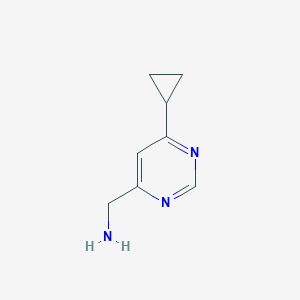

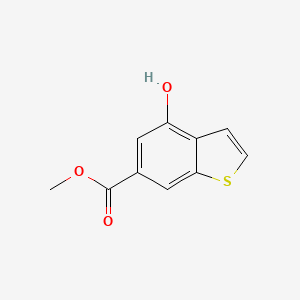
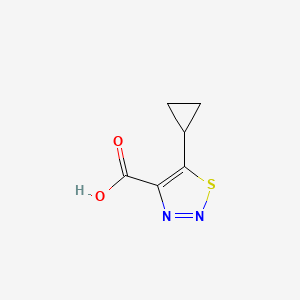
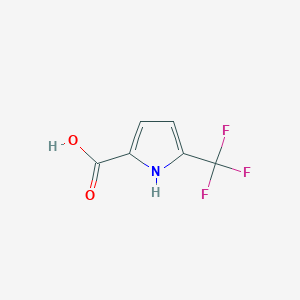
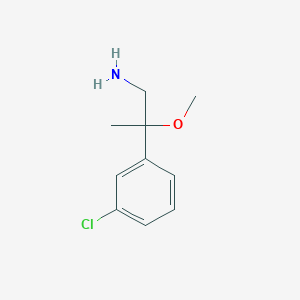
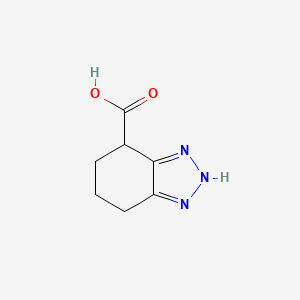
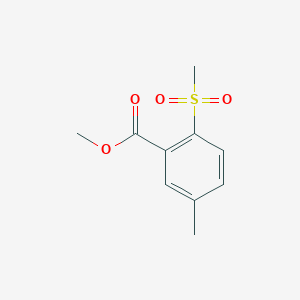
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)